2-(4-Bromothiophen-2-yl)ethanol
Description
2-(4-Bromothiophen-2-yl)ethanol is a brominated thiophene derivative featuring an ethanol substituent at the 2-position of the thiophene ring. The compound’s hydroxyl group and bromothiophene moiety suggest utility in medicinal chemistry, materials science, and as an intermediate in organic synthesis. For example, compounds like (4-bromo-2-thienyl)methanol (melting point: 66–69°C) share structural similarities, differing only in the alkyl chain length (methanol vs. ethanol), which influences solubility and reactivity .
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c7-5-3-6(1-2-8)9-4-5/h3-4,8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAIEIFXXXKXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310427-46-3 | |
| Record name | 2-(4-bromothiophen-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Bromothiophen-2-yl)ethanol involves the reduction of 4-bromothiophene-2-carbaldehyde using sodium borohydride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran at room temperature. The resulting mixture is stirred for a specified period, usually around 1.5 hours, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-(4-Bromothiophen-2-yl)acetaldehyde or 2-(4-Bromothiophen-2-yl)acetic acid.
Reduction: 2-(4-Thiophen-2-yl)ethanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex thiophene derivatives.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2-(4-Bromothiophen-2-yl)ethanol exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural features of 2-(4-Bromothiophen-2-yl)ethanol and related bromothiophene derivatives:
Physical Properties
- Solubility: The ethanol chain in the target compound likely enhances polarity compared to (4-bromo-2-thienyl)methanol, increasing solubility in polar solvents like ethanol or DMSO .
Biological Activity
2-(4-Bromothiophen-2-yl)ethanol is an organic compound featuring a thiophene ring substituted with a bromine atom and an ethanol group. Its molecular formula is CHBrOS, and it has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit moderate antimicrobial activity . A study demonstrated that the compound showed significant binding affinity in docking experiments, suggesting its potential as an antimicrobial agent. The compound's efficacy against various bacterial strains was evaluated, showcasing its ability to inhibit growth effectively, although specific MIC values were not disclosed in the available literature .
Anticancer Activity
The compound is also under investigation for its anticancer properties . A notable study explored the synthesis of related compounds through Suzuki cross-coupling reactions, which revealed that certain derivatives could induce apoptosis in cancer cell lines. The mechanism of action appears to involve the disruption of key signaling pathways associated with cell proliferation and survival, although detailed case studies are still emerging .
The primary mode of action for this compound involves transmetalation during the Suzuki–Miyaura cross-coupling reaction. This process facilitates the formation of new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules with potential therapeutic effects. The compound's high gastrointestinal absorption and blood-brain barrier permeability further enhance its profile as a candidate for drug development .
Table: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A recent study assessed the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that while the compound showed activity against Gram-positive and Gram-negative bacteria, further optimization of its structure could enhance potency.
- Anticancer Research : Another investigation focused on the anticancer potential of a series of bromothiophene derivatives synthesized via Suzuki coupling. The study highlighted that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated.
- Pharmacokinetics Study : A pharmacokinetic analysis showed that this compound has favorable absorption characteristics, making it a viable candidate for oral administration in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
